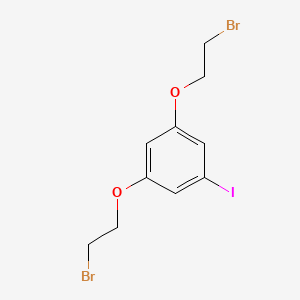![molecular formula C12H18NO4- B12608853 1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 648909-77-7](/img/structure/B12608853.png)
1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound’s structure includes a 3,3-dimethylbutoxycarbonyl group attached to the pyrrole ring, which influences its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole with 3,3-dimethylbutoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-[(3,3-Dimethylbutoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 1-(carboxyoxy)-1-{[(3,3-dimethylbutoxy)carbonyl]oxy}-2,3-dimethylbutane
Uniqueness
1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and potential applications. Its structure allows for selective modifications, making it a valuable compound in various fields of research.
属性
CAS 编号 |
648909-77-7 |
|---|---|
分子式 |
C12H18NO4- |
分子量 |
240.28 g/mol |
IUPAC 名称 |
1-(3,3-dimethylbutoxycarbonyl)-2,5-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)6-8-17-11(16)13-7-4-5-9(13)10(14)15/h4-5,9H,6-8H2,1-3H3,(H,14,15)/p-1 |
InChI 键 |
HCGOUYLOKIXWOV-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)CCOC(=O)N1CC=CC1C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
propanedinitrile](/img/structure/B12608783.png)
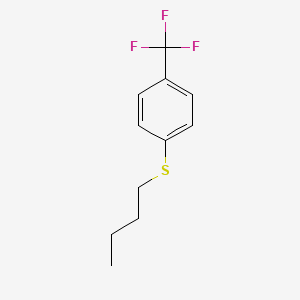

![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
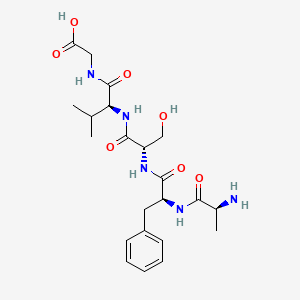
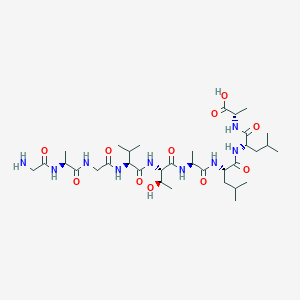
![2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12608828.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)
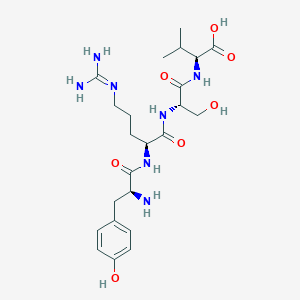
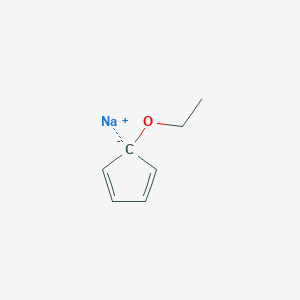
![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
